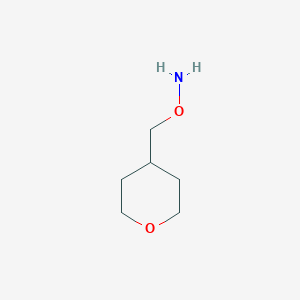

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine

Description

O-((Tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine is a hydroxylamine derivative featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a methyl group linked to the hydroxylamine oxygen. The THP ring contributes to its stereochemical complexity and influences its physicochemical properties, such as solubility and metabolic stability.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

O-(oxan-4-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C6H13NO2/c7-9-5-6-1-3-8-4-2-6/h6H,1-5,7H2 |

InChI Key |

VJMFCTRXNWBQBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CON |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution on Tetrahydropyranyl Derivatives

One common approach starts from a tetrahydropyranyl alcohol derivative, such as 4-(hydroxymethyl)tetrahydro-2H-pyran, which is converted into a suitable leaving group (e.g., bromide or tosylate). This intermediate is then reacted with hydroxylamine or its protected form to yield the target compound.

- Example procedure:

- Prepare 4-(bromomethyl)tetrahydro-2H-pyran by bromination of the corresponding alcohol.

- React this bromide with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate in a mixed solvent system (e.g., THF/water) at low temperature.

- The reaction typically proceeds under stirring for several hours, followed by workup involving extraction and purification by chromatography.

This method benefits from mild conditions and good yields due to the good leaving group and nucleophilicity of hydroxylamine.

Protection of Hydroxylamine as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

A related synthetic strategy involves the formation of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine as a protected hydroxylamine intermediate:

- Step 1: React 3,4-dihydro-2H-pyran with N-hydroxyphthalimide in the presence of toluene-4-sulfonic acid in tetrahydrofuran at room temperature for 2 hours to form the protected hydroxylamine.

- Step 2: Treat the intermediate with hydrazine in ethanol at room temperature for 1 hour to remove the phthalimide protecting group, yielding O-(tetrahydro-2H-pyran-2-yl)hydroxylamine.

This method is adaptable for the 4-yl methyl variant by modifying the starting tetrahydropyran position and subsequent functionalization.

Coupling Reactions Using Carbodiimide Reagents

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine can be introduced into molecules via amide bond formation using carbodiimide coupling reagents such as:

- Benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP),

- Dicyclohexyl-carbodiimide (DCC),

- 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI).

Typical conditions involve:

- Mixing the hydroxylamine derivative with a carboxylic acid substrate in anhydrous tetrahydrofuran or dichloromethane,

- Adding the coupling reagent and a base (e.g., triethylamine or N-ethyl-N,N-diisopropylamine) at 0 to 20 °C,

- Stirring for several hours (2–31 h) under inert atmosphere,

- Workup by aqueous quenching, extraction, drying, and purification by silica gel chromatography.

Yields for these coupling reactions range from 21% to 96%, depending on substrates and conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-(bromomethyl)tetrahydro-2H-pyran + hydroxylamine hydrochloride | K2CO3, THF/H2O, 0 °C to RT, several hours | Not specified | Mild conditions, direct substitution |

| Protection/deprotection | 3,4-dihydro-2H-pyran + N-hydroxyphthalimide; then hydrazine | Toluene-4-sulfonic acid, THF, RT; hydrazine, EtOH, RT | 75.3% (for O-(tetrahydro-2H-pyran-2-yl)hydroxylamine) | Two-step method to protected hydroxylamine |

| Carbodiimide coupling | Hydroxylamine derivative + carboxylic acid | PyBOP, DCC, or EDCI; TEA or DIPEA; THF or DCM; 0–20 °C; 2–31 h | 21–96% | Used for amide bond formation in complex molecules |

Analytical and Experimental Notes

- The reactions involving hydroxylamine derivatives require careful control of temperature and moisture to prevent decomposition.

- Purification is typically achieved by silica gel chromatography using solvent mixtures such as ethyl acetate/n-hexane with small percentages of aqueous ammonia to stabilize hydroxylamine compounds.

- Characterization data from NMR (1H, 13C), mass spectrometry, and HPLC confirm the identity and purity of the products.

- The tetrahydropyranyl group serves both as a protecting group and a functional handle for further synthetic elaboration.

Chemical Reactions Analysis

Types of Reactions

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to primary amines under specific conditions.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine with selected hydroxylamine derivatives from :

*Estimated data based on structural analogs.

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., 9f, 13h) increase molecular weight and lipophilicity compared to aliphatic THP derivatives. The THP-4-ylmethyl group balances moderate hydrophilicity (due to the ether oxygen) with steric bulk.

- NMR Signatures : Aromatic protons in biphenyl or phenethyl analogs resonate at δ 7.30–7.60, while THP-related protons appear in δ 1.50–4.00. The THP-4-ylmethyl group likely exhibits distinct splitting patterns due to axial vs. equatorial proton environments.

Pharmacological Relevance

- Enzyme Binding: highlights hydroxylamine derivatives as ligands for human alanine-glyoxylate aminotransferase (AGT). The THP-4-ylmethyl group’s stereochemistry may enhance binding specificity compared to planar aromatic groups (e.g., 9f) due to complementary 3D interactions with enzyme pockets .

Biological Activity

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on various research findings.

Chemical Structure and Synthesis

The compound this compound features a hydroxylamine functional group attached to a tetrahydro-2H-pyran moiety. Its synthesis can be achieved through several organic reactions, often involving the use of protecting groups to stabilize reactive intermediates.

Common Synthetic Routes:

- Direct Hydroxylation : Hydroxylamine can be directly introduced to the tetrahydro-2H-pyran derivative under controlled conditions.

- Protective Group Strategy : Utilizing protective groups to shield sensitive functional groups during multi-step synthesis.

Antioxidant Properties

Hydroxylamines are known for their antioxidant properties , which may help in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, compounds with similar structures have been identified as inhibitors of the ALK5 receptor, which plays a significant role in tumor growth and fibrosis .

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Enzyme Inhibition | ALK5 inhibition | |

| Histone Deacetylase Inhibition | Modulation of gene expression |

Case Study 1: ALK5 Inhibition

A study demonstrated that derivatives of tetrahydro-2H-pyran exhibited significant inhibitory effects on ALK5 with IC50 values as low as 25 nM. These findings suggest that modifications to the hydroxylamine structure can enhance potency against specific targets, making it a candidate for developing novel anticancer therapies .

Case Study 2: Histone Deacetylase Inhibitors

Research has indicated that this compound derivatives can serve as potential histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression and are implicated in various cancers. The ability of these compounds to modulate HDAC activity suggests their therapeutic potential in cancer treatment .

Q & A

Basic: What synthetic routes are commonly employed for O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, a tetrahydropyran intermediate (e.g., tetrahydropyran-4-carbaldehyde) can react with hydroxylamine under acidic catalysis, followed by purification via column chromatography. Key parameters include:

- Catalyst selection : Acidic conditions (e.g., HCl or H₂SO₄) enhance imine formation .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Reducing agents : Sodium cyanoborohydride (NaBH₃CN) may stabilize intermediates in reductive amination .

Yield optimization requires iterative adjustments of stoichiometry, solvent polarity (e.g., THF or EtOAc), and reaction time monitoring via TLC or HPLC .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify the tetrahydropyran ring (δ ~3.5–4.0 ppm for methylene protons) and hydroxylamine moiety (δ ~5.5–6.5 ppm for NH) .

- Mass spectrometry (HRMS) : Exact mass determination confirms molecular formula (e.g., C₆H₁₃NO₂ requires m/z ≈ 147.0895) .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity >95% .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How can researchers address discrepancies in reported synthetic yields across literature?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., over-oxidized intermediates) can skew yields. LC-MS or GC-MS identifies byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but hinder crystallization. Solvent screening via fractional distillation optimizes recovery .

- Catalyst deactivation : Trace moisture in reagents can inhibit acidic catalysts. Use of molecular sieves or anhydrous conditions mitigates this .

Statistical tools like Design of Experiments (DoE) systematically evaluate variables (pH, temperature) to reconcile yield differences .

Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–48 hrs). Degradation is quantified via HPLC .

- Light and thermal stability : Expose solid/liquid samples to UV light (254 nm) or 40–60°C, monitoring decomposition via TGA/DSC .

- Salt formation : Hydrochloride salts (e.g., (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine HCl) enhance aqueous stability by reducing hygroscopicity .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) in real-time .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Radiolabeled assays : Tritiated or ¹⁴C-labeled derivatives determine binding affinity (Kd) in competitive assays .

- Molecular docking : Computational models (AutoDock Vina) predict binding poses, guiding mutagenesis studies to validate interaction sites .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) to ensure reproducibility .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Orthogonal assays : Cross-validate results using SPR (binding) and functional assays (e.g., cAMP modulation) .

- Batch variability analysis : Compare activity across synthesized batches to rule out impurity-driven artifacts .

Basic: How is the compound’s solubility optimized for in vitro studies?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt selection : Hydrochloride or phosphate salts improve solubility in PBS (pH 7.4) .

- Particle size reduction : Nanomilling or sonication increases surface area for dissolution .

Advanced: What are the key considerations for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity and improve clearance .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

- BBB permeability : Modify substituents (e.g., fluorination) to balance passive diffusion and efflux transporter evasion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.